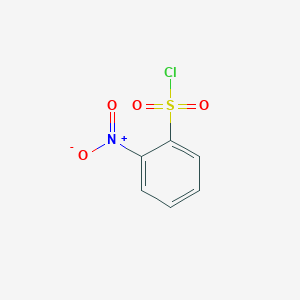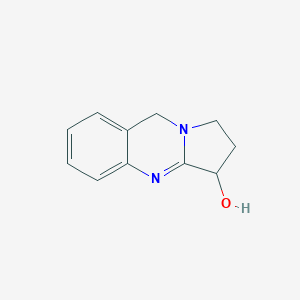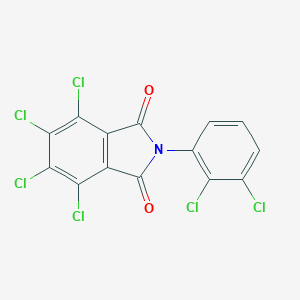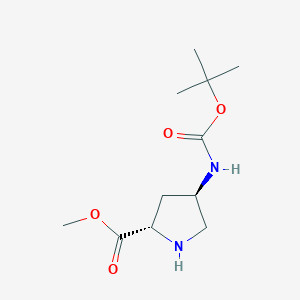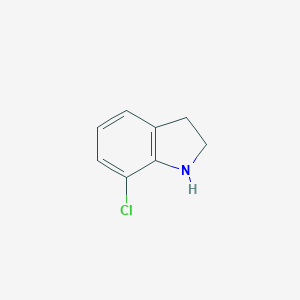
7-氯吲哚啉
描述
Synthesis Analysis
The synthesis of 7-Chloroindoline involves various strategies, including traditional and modern synthetic routes. One notable method is the Lewis Acid Catalyzed Displacement of Trichloroacetimidates, which is crucial for the synthesis of functionalized Pyrroloindolines. This method highlights the versatility of trichloroacetimidates as intermediates for introducing diverse functional groups into the indoline scaffold (Adhikari & Chisholm, 2016). Furthermore, the facile synthesis of related compounds demonstrates the adaptability of 7-Chloroindoline frameworks for various chemical modifications (Cheung et al., 2014).
Molecular Structure Analysis
The molecular structure of 7-Chloroindoline exhibits whole-molecule disorder, with crystallographic studies revealing its orthorhombic and monoclinic phases. This structural complexity is essential for understanding the compound's reactivity and interaction with other molecules (Tanski, 2018). Additionally, spectroscopic and quantum chemical studies on derivatives of 7-Chloroindoline provide insights into its molecular geometry and chemical reactivity, further elucidating the influence of chloro substitution on its electronic properties (Satheeshkumar et al., 2017).
Chemical Reactions and Properties
7-Chloroindoline participates in a variety of chemical reactions, showcasing its versatility as a synthetic building block. For instance, its reactivity with trichloroacetimidates highlights its utility in the formation of pyrroloindolines, a core structure in many natural products and bioactive compounds. This approach provides a flexible method for generating highly functionalized pyrroloindoline derivatives from tryptamine precursors, emphasizing the compound's role in complex molecule synthesis (Joshi & Chisholm, 2021).
Physical Properties Analysis
The physical properties of 7-Chloroindoline, such as solubility, melting point, and crystal structure, are crucial for its application in synthesis and pharmaceutical formulation. While specific details on these properties are limited in the current literature, the observed whole-molecule disorder in crystal structures provides valuable information on its solid-state behavior, which can influence its reactivity and stability (Tanski, 2018).
Chemical Properties Analysis
The chemical properties of 7-Chloroindoline, including its reactivity, stability under various conditions, and interactions with different reagents, are central to its applications in organic synthesis. Its role in the synthesis of pyrroloindolines and as a precursor to complex natural product analogues demonstrates its chemical versatility and utility in medicinal chemistry (Joshi & Chisholm, 2021).
科学研究应用
抗癌剂:带有苯磺酰胺部分的新型7-氯喹啉已显示出对乳腺癌、皮肤癌和神经母细胞瘤细胞的中等抗癌活性,表明它们作为一类新抗癌剂的潜力 (Al-Dosari et al., 2013).
抗锥虫剂:7-氯-4-氨基(氧)喹啉衍生物对克氏锥虫显示出很高的选择性,表明它们作为设计具有良好口服生物利用度和合适风险特征的锥虫病原型药物的模板的潜力 (Fonseca-Berzal et al., 2014).
氯喹-DNA相互作用:氯喹与DNA的相互作用涉及络合物的形成,这可以改变DNA的生物学特性。这种理解在疟疾寄生虫的背景下非常重要 (Cohen & Yielding, 1965).
与疟疾寄生虫的相互作用:氯喹与恶性疟原虫多药耐药相关蛋白和脂质相互作用,可能调节它们在疟疾寄生虫中的活性 (Woodland et al., 2018).
促进根系生长:氯代吲哚乙酸可以促进各种植物的根系生长,但也会抑制黄瓜幼苗的ATP形成 (Stenlid & Engvild, 1987).
在废水中的降解:Alcaligenes sp. A 7-2可以在市政废水中有效降解4-氯苯酚,表明其在废水处理中的潜在用途 (Westmeier & Rehm, 1987).
在有机发光二极管中的应用:7-氮杂吲哚衍生物及其金属配合物显示出在有机发光二极管、配位化学和材料科学中的应用潜力 (Zhao & Wang, 2010).
合成中的超声波辐射:超声波辐射已被用于创建具有高抗疟和抗癌活性的新型7-氯喹啉衍生物 (Aboelnaga & El-Sayed, 2018).
抗疟药中的机制:氯喹和相关的抗疟药通过与Fe(III)PPIX络合、抑制β-血红素的形成并需要一个基本的氨基侧链来使药物在寄生虫食物液泡中积累而发挥作用 (Egan et al., 2000).
植物生长调节:4-Cl-IAA(4-氯吲哚-3-乙酸)在植物生长和发育中发挥作用,特别是在调节植物中的生长素介导的生长方面 (Reinecke, 2004).
作用机制
Target of Action
7-Chloroindoline is a derivative of indoline, a heterocyclic compound. The primary targets of indoline derivatives are often enzymes involved in various biochemical processes . For instance, some indoline derivatives have been found to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism . .
Mode of Action
Indoline derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target enzyme, thereby affecting the biochemical processes in which the enzyme is involved.
Biochemical Pathways
Indoline derivatives can affect various biochemical pathways depending on their specific targets. For instance, indoline derivatives that inhibit XO can affect purine metabolism, leading to a decrease in the production of uric acid . This can have therapeutic implications for conditions like gout, which is caused by an excess of uric acid.
Pharmacokinetics
Indoline derivatives are generally well-absorbed and can be metabolized by various enzymes in the body .
Result of Action
For instance, indoline derivatives that inhibit XO can reduce the production of uric acid, potentially alleviating symptoms of gout .
安全和危害
未来方向
生化分析
Biochemical Properties
7-Chloroindoline plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid . The interaction between 7-Chloroindoline and xanthine oxidase is characterized by mixed-type inhibition, where the compound binds to both the enzyme and the enzyme-substrate complex, thereby reducing the enzyme’s activity. This interaction is stabilized by various electrostatic interactions within the active site of the enzyme .
Cellular Effects
7-Chloroindoline exhibits a range of effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Chloroindoline has shown cytotoxic effects on human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines . The compound’s impact on cell signaling pathways includes the modulation of pathways involved in cell proliferation and apoptosis, leading to reduced cell viability and increased cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of action of 7-Chloroindoline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of xanthine oxidase, inhibiting its activity and preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces that stabilize the compound within the enzyme’s active site. Additionally, 7-Chloroindoline has been shown to induce changes in gene expression related to cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloroindoline have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under controlled conditions, with minimal degradation observed over time . Long-term studies have shown that 7-Chloroindoline can maintain its inhibitory effects on xanthine oxidase and its cytotoxic effects on cancer cells for extended periods, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-Chloroindoline vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, such as the inhibition of xanthine oxidase and reduction of uric acid levels . At higher doses, 7-Chloroindoline can cause toxic effects, including liver and kidney damage, due to its impact on cellular metabolism and enzyme activity . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.
Metabolic Pathways
7-Chloroindoline is involved in metabolic pathways related to the catabolism of purines. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid . The compound’s inhibitory effect on xanthine oxidase disrupts this metabolic pathway, leading to decreased production of uric acid. Additionally, 7-Chloroindoline may affect other metabolic pathways by modulating the activity of enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 7-Chloroindoline within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported across cell membranes via passive diffusion and may also interact with specific transporters that facilitate its uptake . Once inside the cell, 7-Chloroindoline can accumulate in various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
7-Chloroindoline is localized in different subcellular compartments, including the cytoplasm and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . In the nucleus, 7-Chloroindoline can interact with nuclear proteins and influence gene expression, while in the cytoplasm, it can modulate enzyme activity and cellular metabolism .
属性
IUPAC Name |
7-chloro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPUMOUPCGQKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454551 | |
| Record name | 7-CHLOROINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114144-22-8 | |
| Record name | 7-CHLOROINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 7-Chloroindoline be modified to create enantiomerically enriched compounds?
A1: Research demonstrates that 7-Chloroindoline can be enantioselectively deprotonated using sec-Butyllithium and the chiral diamine (-)-sparteine. [] This creates a configurationally stable organolithium intermediate which can then react stereoselectively with various electrophiles. This methodology allows for the synthesis of a range of 2-substituted 7-Chloroindolines with good to excellent enantiomeric ratios. []
Q2: Is there structural information available for 7-Chloroindoline-2,3-dione, a potential derivative or synthetic intermediate of 7-Chloroindoline?
A2: Yes, 7-Chloroindoline-2,3-dione crystallizes with two independent molecules in the asymmetric unit. [] The crystal structure reveals the molecules are linked by N—H⋯O hydrogen bonds, forming centrosymmetric, tetrameric assemblies. Additionally, C—H⋯O interactions are also observed within the crystal structure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



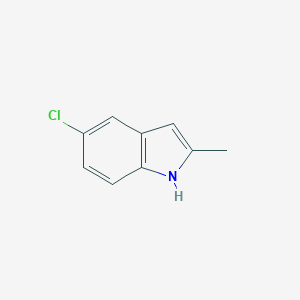
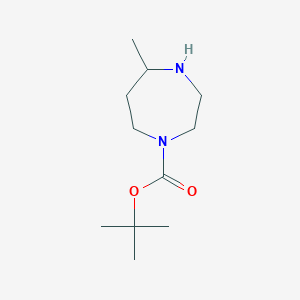
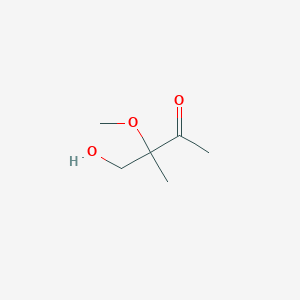
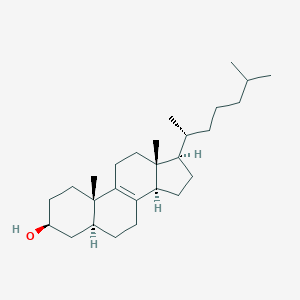
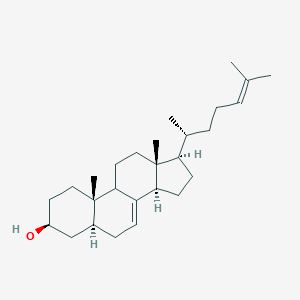
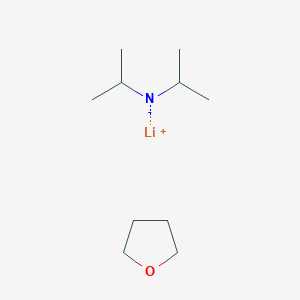
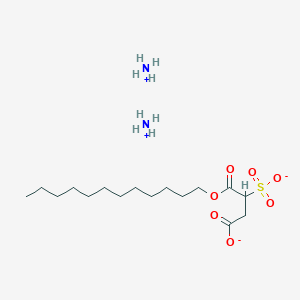
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)

